Trimethylenetetraurea

Description

Contextualization within Urea-Formaldehyde Chemistry

Trimethylenetetraurea is a key component in the family of urea-formaldehyde (UF) compounds, which are polymers derived from the reaction of urea (B33335) and formaldehyde (B43269). Current time information in Bangalore, IN.google.com These compounds are not single entities but rather a mixture of methylene (B1212753) urea polymers of varying chain lengths and molecular weights. google.com The synthesis process typically involves two main stages: hydroxymethylation and condensation polymerization.

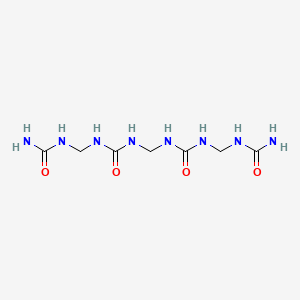

Initially, under alkaline conditions (pH ≥ 9), urea reacts with formaldehyde to form methylolureas, such as monomethylolurea and dimethylolurea (B1678115). Subsequently, under acidic conditions and often with heating, these intermediates undergo condensation with excess urea to form a series of methylene-bridged polymers. google.com This series of linear polymers, known as methylene ureas, includes shorter chains like methylenediurea (B89379) (MDU) and dimethylenetriurea (B1204272) (DMTU), and longer chains such as this compound (TMTU) and tetramethylenepentaurea (TMPU). researchgate.netresearchgate.net TMTU is specifically the oligomer with three methylene bridges connecting four urea units. fertilizer.org

The precise composition of the final urea-formaldehyde product, including the proportion of TMTU, is highly dependent on the reaction conditions. fertilizer.org Factors such as the molar ratio of urea to formaldehyde (U/F), reaction temperature, time, and pH at each stage significantly influence the degree of polymerization and the distribution of different oligomers. researchgate.netacs.orgnih.gov For instance, lower U/F ratios tend to produce higher molecular weight substances and more insoluble nitrogen content. mdpi.com Researchers utilize techniques like Response Surface Methodology (RSM) to optimize these conditions to synthesize products with specific desired properties. acs.orgnih.govresearchgate.net

Table 1: Methylene Urea Polymer Series

| Compound Name | Abbreviation | Number of Methylene Bridges (n) |

|---|---|---|

| Methylenediurea | MDU | 1 |

| Dimethylenetriurea | DMTU | 2 |

| This compound | TMTU | 3 |

Significance in Advanced Chemical Synthesis and Material Science

The significance of this compound in material science is primarily linked to its role in the formulation of slow-release fertilizers. beilstein-institut.de As a component of urea-formaldehyde products, TMTU possesses low solubility in cold water and has higher thermal stability compared to the shorter-chain oligomers in the series. This property is crucial for its function in agriculture, where it ensures a gradual and controlled release of nitrogen into the soil, matching the nutrient uptake rate of crops and improving fertilizer use efficiency. google.commdpi.com The rate of nitrogen release is governed by the hydrolysis and microbial degradation of the methylene urea chains in the soil. google.comfertilizer.org The content of cold-water-insoluble nitrogen (CWIN) and hot-water-insoluble nitrogen (HWIN) are key parameters used to characterize the release properties of these fertilizers, with TMTU contributing to the slow-release fraction. researchgate.netacs.org

In the realm of advanced chemical synthesis, the applications of TMTU are being explored. Its molecular structure, containing multiple urea functional groups, allows it to act as a ligand, forming stable complexes with metal ions. This capability is valuable in coordination chemistry and can be leveraged to stabilize metals during catalytic processes, potentially enhancing reaction selectivity and efficiency. Furthermore, in industrial applications, compounds within the urea-formaldehyde family, including TMTU, have been noted for their utility as corrosion inhibitors and as modifiers in crystal growth processes, where they can form protective layers on metal surfaces or influence crystal morphology. The development of advanced materials, such as functional coatings, smart materials, and biomaterials, represents a broad field where the specific properties of oligomers like TMTU could be harnessed. dundee.ac.ukstanford.edu

Table 2: Optimized Synthesis Conditions for Urea-Formaldehyde Products Containing TMTU

| Parameter | Optimal Value | Reference |

|---|---|---|

| Urea/Formaldehyde (U/F) Molar Ratio | 1.68 | acs.orgnih.gov |

| Reaction Temperature | 42.5 °C | acs.orgnih.gov |

| Reaction Time | 66.2 minutes | acs.orgnih.gov |

Note: These conditions were optimized to maximize the slow-release nitrogen content, which includes TMTU.

Historical Development of this compound Chemistry

The chemistry of this compound is intrinsically tied to the historical development of urea-formaldehyde resins and fertilizers. The initial reactions between urea and formaldehyde were investigated in the early 20th century, leading to the production of resins and plastics. However, the potential of these reaction products in agriculture was a later discovery.

The United States Department of Agriculture (USDA) first recognized the reaction products of urea and formaldehyde as having slow-release fertilizer properties in 1948. fertilizer.org This marked a pivotal moment, shifting the focus of some research towards optimizing these materials for agricultural use. Following this discovery, the first commercial urea-formaldehyde (UF) grades specifically designed as fertilizers were introduced and sold in 1955. fertilizer.org These early products were mixtures of various methylene urea oligomers, including methylenediurea, dimethylenetriurea, and this compound. fertilizer.org

Since then, a significant body of research has been dedicated to understanding the complex relationship between the synthesis conditions (such as U/F ratio and reaction pH) and the composition and performance of the resulting fertilizer. fertilizer.org The development of analytical methods, such as those standardized by AOAC International for determining cold and hot water-insoluble nitrogen, has been crucial for characterizing these products and correlating their composition, which includes TMTU, with their nitrogen release patterns in soil. fertilizer.org Modern research continues to refine the synthesis process, employing advanced methodologies to create UF products with precisely tailored oligomer distributions for specific applications. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(carbamoylamino)methyl]-3-[[(carbamoylamino)methylcarbamoylamino]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N8O4/c8-4(16)10-1-12-6(18)14-3-15-7(19)13-2-11-5(9)17/h1-3H2,(H3,8,10,16)(H3,9,11,17)(H2,12,14,18)(H2,13,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORSOBXRJTUXCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(NC(=O)N)NC(=O)NCNC(=O)NCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401244891 | |

| Record name | 5,9-Dioxo-2,4,6,8,10,12-hexaazatridecanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35710-95-3 | |

| Record name | 5,9-Dioxo-2,4,6,8,10,12-hexaazatridecanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35710-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,9-Dioxo-2,4,6,8,10,12-hexaazatridecanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401244891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6,8,10,12-Hexaazatridecanediamide, 5,9-dioxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Pathways of Trimethylenetetraurea

Precursor Chemistry and Initial Condensation Reactions

The journey to forming trimethylenetetraurea begins with the fundamental reactions between its constituent monomers, urea (B33335) and formaldehyde (B43269). These initial steps are crucial as they lay the foundation for the subsequent polymerization into more complex structures.

Hydroxymethylation of Urea

The first essential step in the synthesis of urea-formaldehyde resins, including this compound, is the hydroxymethylation of urea. irispublishers.comgloballcadataaccess.orggloballcadataaccess.org This addition reaction involves the reaction of urea with formaldehyde to form methylolurea derivatives. irispublishers.comirispublishers.com The process can be catalyzed by either acids or bases and typically occurs under neutral or alkaline conditions. uc.edunih.gov In this reaction, a hydrogen atom from urea is deprotonated by formaldehyde, leading to the formation of an electrophilic methylol group (-CH2OH) that then bonds to the nitrogen atom of the urea molecule. irispublishers.comirispublishers.com

Urea has four potential sites for deprotonation, meaning it can react with up to four molecules of formaldehyde. irispublishers.comirispublishers.com This leads to the formation of various methylolureas, including monomethylolurea, dimethylolurea (B1678115), and trimethylolurea. irispublishers.comebootathon.com The relative abundance of these derivatives is influenced by the reaction conditions. For instance, in urea-formaldehyde resins with a formaldehyde to urea (F/U) molar ratio between 1.0 and 1.6, the distribution is approximately 20-25% monomethylolurea, 60-65% dimethylolurea, and 10-15% trimethylolurea. researchgate.net The reaction to form monomethylolurea is reversible and can proceed in neutral, acidic, or alkaline aqueous solutions. researchgate.netcapes.gov.br

Condensation Reactions with Formaldehyde

Following hydroxymethylation, condensation reactions occur, leading to the polymerization and formation of the larger this compound structure. irispublishers.com This stage involves the reaction between the methylolurea derivatives and other urea molecules, or even among the methylol derivatives themselves. irispublishers.comirispublishers.com These reactions result in the formation of methylene (B1212753) (-N-CH2-N-) and dimethylene-ether (N-CH2-O-CH2-N) linkages, which serve as bridges between the urea units. irispublishers.com

The condensation process is essentially a polymerization that leads to chain growth and cross-linking, causing a gradual increase in the viscosity of the reaction mixture until it becomes rapid after a critical point. irispublishers.com This phase of the synthesis is more favorable in an acidic medium, proceeding faster at a low pH. irispublishers.comirispublishers.com The acidic environment facilitates the removal of the hydroxyl groups from the methylol ureas, promoting the formation of the more stable methylene bridges. irispublishers.comcore.ac.uk This pH-dependent nature of the condensation reaction is a key factor in the common two-step synthesis process for urea-formaldehyde resins, where the pH is lowered after an initial alkaline hydroxymethylation stage. irispublishers.com The formation of these methylene-linked polymers includes methylenediurea (B89379) (MDU), dimethylenetriurea (B1204272) (DMTU), and ultimately this compound. acs.orgmdpi.comresearchgate.net

Multistep Reaction Mechanisms in this compound Formation

The formation of this compound is not a single-step event but rather a complex sequence of elementary reactions. tutorchase.com This multistep mechanism involves the formation of various transient species, known as reaction intermediates, before the final product is achieved. tutorchase.comlibretexts.orgyoutube.comsavemyexams.com Understanding these intricate pathways is crucial for controlling the synthesis and tailoring the properties of the final polymer.

Kinetic Studies of Polymerization Pathways

Kinetic studies are essential for elucidating the complex reaction pathways in urea-formaldehyde polymerization. The reaction between urea and formaldehyde to form monomethylolurea is a reversible process where the forward reaction is bimolecular and the reverse is monomolecular. researchgate.netcapes.gov.br The kinetics of the addition reaction follow a second-order rate law and are dependent on the initial formaldehyde to urea molar ratio. researchgate.net

Mathematical models have been developed to describe the polymerization kinetics, often using a functional group approach that accounts for the formation of higher oligomers. researchgate.net These models can predict the concentration of formaldehyde and the evolution of different functional groups (hydroxyl, ether, methylene, and amino hydrogen) during the polymerization process. scientific.net For instance, one kinetic model involves four molecular species and three rate constants to describe the experimental data over a range of temperatures and urea-formaldehyde ratios. researchgate.net Kinetic analysis, often employing methods like the Kissinger and Flynn-Wall-Ozawa (FWO) methods, is also used to determine the activation energy of the thermal degradation of these resins, providing insights into their stability. nih.gov

Influence of Reaction Conditions on Pathway Selectivity

The selectivity of the reaction pathways, which dictates the final structure of the polymer, is highly sensitive to the reaction conditions. Key parameters that can be manipulated to control the synthesis include the molar ratio of formaldehyde to urea (F/U), temperature, and pH. researchgate.netchimarhellas.com

The F/U molar ratio is a critical factor influencing the properties of the resulting resin. ureaknowhow.comas-proceeding.comureaknowhow.com Higher formaldehyde content generally leads to better water resistance but can also increase the brittleness of the polymer. ureaknowhow.comas-proceeding.comureaknowhow.com Temperature also plays a crucial role, with higher temperatures generally increasing the rate of condensation reactions. chimarhellas.comureaknowhow.com

The table below illustrates the impact of varying reaction conditions on the properties of urea-formaldehyde resins, based on experimental findings.

| Parameter | Effect on Resin Properties | Source |

| Formaldehyde/Urea Molar Ratio (F/U) | Increasing the F/U ratio leads to increased bulk density, Shore D hardness, and thermal conductivity. Higher ratios also improve water resistance but can cause increased brittleness. | ureaknowhow.comureaknowhow.com |

| Temperature | Higher reaction temperatures increase the rate and extent of resin formation. Condensation degree increases significantly with higher temperatures. | chimarhellas.comureaknowhow.comas-proceeding.com |

| pH | The pH determines the dominant reaction type. Alkaline conditions favor hydroxymethylation, while acidic conditions promote condensation and the formation of methylene bridges. | irispublishers.comirispublishers.comchimarhellas.com |

The pH of the reaction medium is arguably one of the most critical factors governing the condensation process in urea-formaldehyde chemistry. researchgate.net The rate of condensation of methylolureas is highly dependent on pH and is practically significant only under acidic conditions. ebootathon.com

Under alkaline conditions (pH ≥ 9), the initial hydroxymethylation reaction is favored, leading to the formation of monomethylolurea and dimethylolurea. In contrast, acidic conditions are necessary for the subsequent polymerization through the formation of methylene bridges. uc.edu The formation of compounds with methylene bridges is strongly favored in acidic environments and increases as the pH decreases from 5.1 to 3.5. chimarhellas.com Conversely, the formation of ether-linked compounds is more prevalent at alkaline pH values. chimarhellas.com

This distinct pH dependence allows for a two-stage synthesis process. The first stage is carried out under alkaline conditions to produce the methylolurea precursors. ureaknowhow.comgoogle.com The pH is then lowered to the acidic range to initiate and control the condensation and polymerization, leading to the formation of the final cross-linked resin. irispublishers.comebootathon.com Studies have shown that to minimize the formation of condensed products and control the reaction, the pH should be maintained around 8.5 during the initial preparation. researchgate.net The selectivity between different condensed structures, such as co-condensed methylene carbons versus self-condensed structures, is also heavily influenced by whether the reaction is carried out under alkaline or weak acidic conditions. researchgate.net Optimal final pH conditions for producing certain urea-formaldehyde products have been identified to be around pH 4. mdpi.comresearchgate.net

Temperature Effects on Reaction Kinetics

Temperature is a critical parameter in the synthesis of this compound, exerting a significant influence on the rate of reaction. According to collision theory, increasing the temperature of a reaction mixture elevates the kinetic energy of the reactant molecules. libretexts.orgsavemyexams.com This leads to more frequent collisions and, more importantly, a higher proportion of these collisions possessing the necessary activation energy to result in a chemical reaction. libretexts.orgsavemyexams.com

In the context of urea-formaldehyde reactions, which produce this compound, a rise in temperature generally increases the reaction rate constant. researchgate.net However, the relationship is not linear, and an optimal temperature range is crucial for maximizing yield and selectivity while maintaining catalyst integrity. ajpojournals.org Studies on the synthesis of urea-formaldehyde fertilizers have identified optimal reaction temperatures. For instance, one study determined an optimal temperature of 43.5 °C for maximizing cold-water-insoluble nitrogen, a category that includes this compound. researchgate.net Another optimization study established a slightly lower optimal temperature of 42.5 °C. acs.org Exceeding the optimal temperature can be detrimental; while it may continue to accelerate the reaction, it can also decrease selectivity towards the desired longer-chain polymers and risk catalyst deactivation. researchgate.netajpojournals.org Conversely, lower temperatures can slow the reaction significantly, as fewer particles will have the required energy to overcome the activation barrier. libretexts.org

Molar Ratio Optimization in this compound Synthesis

The molar ratio of the primary reactants, urea and formaldehyde (U/F), is arguably the most influential factor in the synthesis of urea-formaldehyde polymers like this compound. researchgate.net This ratio directly impacts the degree of polymerization and the composition of the final product. The synthesis process involves the initial formation of hydroxymethylurea, which then undergoes condensation with excess urea to form methylene-bridged polymers, including methylenediurea, dimethylenetriurea, and this compound.

Research utilizing response surface methodology (RSM) to optimize synthesis conditions has consistently shown that the U/F molar ratio is a highly significant variable. researchgate.netacs.org Different optimization studies have proposed slightly different ideal ratios depending on the specific desired outcomes.

One study aimed at maximizing cold-water-insoluble nitrogen and minimizing hot-water-insoluble nitrogen found the optimal U/F molar ratio to be 1.33. researchgate.net

A separate study focusing on cold water insolubility rate (CWIR) and hot water insolubility rate (HWIR) identified an optimal U/F ratio of 1.68. acs.org

Another investigation determined that a U/F ratio of 1.3 was optimal when using an ammonium (B1175870) chloride catalyst and a final pH of 4. mdpi.com

These findings underscore the necessity of precise control over the stoichiometry of the reactants to guide the polymerization process toward the formation of this compound.

Table 1: Optimized Reaction Parameters for Urea-Formaldehyde Synthesis

| Parameter | Optimized Value (Study 1) researchgate.net | Optimized Value (Study 2) acs.org | Optimized Value (Study 3) mdpi.com |

| Urea:Formaldehyde Molar Ratio | 1.33 | 1.68 | 1.3 |

| Temperature | 43.5 °C | 42.5 °C | 45 °C |

| Reaction Time | 1.64 hours | 66.2 minutes | 1.64 hours |

| Final pH | Not specified | 3.3 | 4.0 |

Catalysis in this compound Formation

Catalysts play a fundamental role in chemical synthesis by providing an alternative reaction pathway with a lower activation energy, thereby increasing the rate of reaction without being consumed in the process. essentialchemicalindustry.orgcas.org The formation of this compound from urea and formaldehyde is a condensation reaction that is typically facilitated by acid catalysis. google.com

Hydroxymethylation : Under alkaline conditions, typically at a pH of 9.0 or higher, urea reacts with formaldehyde to form mono- and dimethylolurea. acs.org This initial addition reaction is base-catalyzed.

Condensation/Polymerization : Following the initial hydroxymethylation, the reaction mixture is acidified. Under these acidic conditions, the methylolureas undergo condensation with excess urea to form the methylene-bridged polymer chains, including this compound. This step is acid-catalyzed.

Various acidic catalysts can be employed to promote the condensation stage. Studies have specifically mentioned the use of ammonium chloride as an effective catalyst for the synthesis. mdpi.com The catalyst functions by protonating the reactants, which polarizes the molecules and activates them for the subsequent bond-forming steps, ultimately leading to the generation of the polymer chain. rsc.org

Advanced Synthetic Methodologies for this compound Production

The production of this compound can be approached using various reactor technologies and requires subsequent purification to achieve high-purity grades suitable for research and specialized applications.

Batch and Continuous Flow Reactor Approaches

The synthesis of chemical compounds like this compound can be carried out using either batch or continuous flow reactors. Each approach has distinct characteristics and advantages.

Batch Reactors: This is the traditional method where reactants are loaded into a stirred-tank reactor, and the reaction is allowed to proceed for a set amount of time under controlled conditions. syrris.commdpi.com Once the reaction is complete, the product is collected. Batch reactors are versatile and are often used in laboratory-scale synthesis and for processes with lower production volumes. mdpi.com

Continuous Flow Reactors: In this approach, reactants are continuously pumped into a reactor (often a tube or capillary), where they mix and react. syrris.com The product is continuously eluted from the reactor outlet. This method offers superior control over reaction parameters like temperature, pressure, and residence time due to high surface-area-to-volume ratios and excellent heat transfer. parrinst.com For industrial-scale production, processes often evolve towards continuous flow systems to improve efficiency, consistency, and safety.

Table 2: Comparison of Batch and Continuous Flow Reactors

| Feature | Batch Reactor | Continuous Flow Reactor |

| Operation | Non-steady state, transient mdpi.com | Steady-state mdpi.com |

| Control | Uniform composition and temperature achieved through stirring mdpi.com | Precise control of parameters (temperature, mixing, residence time) parrinst.com |

| Heat Transfer | Can be limited, especially on a large scale | Superior heat transfer properties parrinst.com |

| Safety | Larger quantities of reactants/products present at one time parrinst.com | Smaller volumes react at any given moment, increasing safety parrinst.com |

| Scalability | Scaling up can be complex parrinst.com | Simpler to scale up by extending operation time or parallelizing reactors parrinst.com |

| Automation | Less straightforward to automate sequential steps | Easier to automate, allowing for rapid optimization parrinst.com |

Purification Techniques for Research-Grade this compound

Following synthesis, the crude this compound product contains unreacted starting materials, shorter-chain oligomers, and other by-products. Obtaining research-grade material necessitates one or more purification steps.

A common initial purification step involves filtration of the precipitated product from the reaction mixture, followed by washing . Washing with water, particularly warm water (e.g., 40–50 °C), is effective for removing unreacted urea, formaldehyde, and more soluble, shorter-chain urea-formaldehyde products like methylenediurea. daneshyari.com The product is then typically dried in an oven to a constant weight. mdpi.com

For achieving higher purity, as required for analytical standards or specific research applications, more advanced techniques are employed. Chromatography is a powerful method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. mdpi.com High-performance liquid chromatography (HPLC), particularly preparative HPLC, can be used to isolate and purify specific oligomers like dimethylenetriurea and, by extension, this compound from the crude mixture. daneshyari.com This technique allows for the separation of compounds with very similar properties, yielding a product of high purity. mdpi.com

Another potential technique for purification is recrystallization , where the crude solid is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the desired compound to crystallize out in a purer form while impurities remain in the solution. The selection of an appropriate solvent system is critical for this method to be effective.

Molecular Structure and Conformational Analysis of Trimethylenetetraurea

Spectroscopic Elucidation of Trimethylenetetraurea Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. measurlabs.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assignment of the molecular structure. nih.gov

For this compound, ¹H and ¹³C NMR spectroscopy are essential for identifying the different types of protons and carbon atoms and their connectivity. intertek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further reveal which protons are coupled to each other and which protons are directly attached to which carbon atoms, respectively. measurlabs.com This information is instrumental in piecing together the complete molecular framework.

Table 1: Hypothetical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.2 | s | - | NH |

| ¹H | 4.5 | t | 6.0 | CH₂ |

| ¹³C | 160 | - | - | C=O |

| ¹³C | 50 | - | - | CH₂ |

Note: This table represents hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants would be determined experimentally.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule. edinst.comnih.gov Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. edinst.com IR spectroscopy measures the absorption of infrared radiation by molecules, which induces changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light, which is dependent on changes in the polarizability of the molecule. nih.gov

In the analysis of this compound, IR and Raman spectra would reveal characteristic absorption bands corresponding to the various functional groups. The presence of N-H bonds would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) groups of the urea (B33335) moieties would exhibit strong absorption bands around 1600-1700 cm⁻¹. spectroscopyonline.com C-N stretching vibrations would also be observable. The fingerprint region of the spectra, typically below 1500 cm⁻¹, contains a complex pattern of bands that is unique to the molecule and can be used for identification. cigrjournal.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300-3500 |

| C=O | Stretch | 1600-1700 |

| C-N | Stretch | 1000-1350 |

| CH₂ | Bend | 1450-1485 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is a crucial tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. intertek.comnih.gov

In the case of this compound, high-resolution mass spectrometry can provide an exact mass measurement, which allows for the unambiguous determination of its molecular formula. unm.edu The molecule would be ionized, typically using a soft ionization technique like electrospray ionization (ESI), to produce a molecular ion. nih.gov The mass analyzer then separates this ion based on its mass-to-charge ratio. nih.gov Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion and analyze the resulting fragment ions. thermofisher.com This fragmentation pattern provides valuable clues about the connectivity of the atoms within the molecule, helping to confirm the proposed structure. nih.gov

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. msu.edu The wavelengths at which a molecule absorbs light are dependent on its electronic structure, particularly the presence of chromophores, which are light-absorbing groups. msu.edu

For this compound, the urea functional groups contain non-bonding electrons and pi electrons, which can undergo n → π* and π → π* transitions. These transitions are expected to result in absorption bands in the ultraviolet region of the spectrum. youtube.com The position and intensity of these absorption bands can be influenced by the molecular environment and conformation. rsc.org Analysis of the UV-Vis spectrum can therefore provide insights into the electronic structure and conjugation within the this compound molecule. researchgate.net

Mass Spectrometry for Molecular Formula Verification and Fragmentation Analysis

X-ray Diffraction and Crystallographic Studies of this compound

For this compound, a successful crystallographic study would involve growing a suitable single crystal of the compound. wikipedia.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. youtube.com The pattern of diffracted X-rays is unique to the crystal structure and contains the information needed to determine the arrangement of atoms. ebsco.com

The analysis of the diffraction data allows for the construction of an electron density map of the unit cell, the basic repeating unit of the crystal. wikipedia.org From this map, the positions of the individual atoms in the this compound molecule can be determined with high accuracy. nih.govbiorxiv.org This provides an unambiguous picture of the molecular geometry, including the planarity of the urea groups and the conformation of the trimethylene bridge. Furthermore, the crystallographic data reveals how the molecules pack together in the crystal lattice and identifies any intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. rigaku.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Note: This table presents hypothetical data for illustrative purposes. Actual crystallographic parameters would be determined from a single-crystal X-ray diffraction experiment.

Theoretical and Computational Investigations of this compound

Theoretical and computational chemistry provide powerful tools to complement experimental studies of molecular structure and conformation. schrodinger.commanchester.ac.uk These methods use the principles of quantum mechanics and classical mechanics to model molecules and predict their properties. nih.gov

For this compound, computational methods can be used to explore its conformational landscape. iupac.org By performing calculations on different possible spatial arrangements of the atoms (conformers), the relative energies of these conformers can be determined. ic.ac.uk This allows for the identification of the most stable, low-energy conformations of the molecule. lumenlearning.com

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to optimize the geometry of the this compound molecule and to calculate various properties, including vibrational frequencies (for comparison with IR and Raman spectra) and NMR chemical shifts. nih.gov These calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the relationship between structure and spectroscopic properties. Molecular dynamics simulations can also be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and conformational changes. uva.nl

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly ab initio methods, provide a first-principles approach to understanding the electronic structure of a molecule without reliance on empirical parameters. rsc.orgj-octa.comwikipedia.orgupenn.edu These methods solve the Schrödinger equation to determine the electron distribution, molecular orbital energies, and bonding characteristics of a system.

For a molecule like this compound, such calculations would elucidate the nature of its covalent bonds—specifically the C-N bonds of the urea and methylene (B1212753) bridge backbone. By analyzing the molecular orbitals, one can describe the hybridization and the extent of electron delocalization across the molecule. While specific ab initio studies focusing solely on the isolated TMTU molecule are not prevalent in published literature, the methodologies have been extensively applied to the initial reaction steps of urea and formaldehyde (B43269). mdpi.comchimarhellas.com These studies typically employ methods like Møller-Plesset perturbation theory (MP2) to refine energy calculations beyond the Hartree-Fock level, providing accurate predictions of reaction thermodynamics and the stability of intermediates. lookchem.com

An analysis of TMTU would involve geometry optimization to find its most stable three-dimensional structure and frequency calculations to confirm it as a true energy minimum. The results would yield precise bond lengths, bond angles, and dihedral angles, defining its fundamental shape. Furthermore, calculations of atomic charges and bond orders would offer a quantitative picture of the polarity and strength of the bonds within the TMTU structure.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is used to investigate the electronic structure of many-body systems by using the electron density as the fundamental variable. dss.go.thbeilstein-institut.de DFT is particularly well-suited for studying molecules of the size of this compound.

Theoretical studies on the synthesis of urea-formaldehyde resins have successfully used DFT to map out reaction pathways. mdpi.com For instance, the B3LYP hybrid functional combined with basis sets like 6-31++G** has been employed to calculate the potential energy surfaces for the condensation of methylolureas, the precursors to TMTU. mdpi.com These studies provide critical data on activation energy barriers for the formation of methylene and ether linkages, which constitute the backbone of UF polymers. mdpi.com

A dedicated DFT study of this compound would provide key insights:

Optimized Geometry: The most stable (lowest energy) conformation of the molecule would be determined.

Vibrational Spectra: Calculation of vibrational frequencies would allow for the prediction of its infrared (IR) and Raman spectra, which could be used to identify the compound experimentally.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical outputs. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dss.go.thscispace.com A smaller gap suggests the molecule is more polarizable and reactive.

Natural Bond Orbital (NBO) Analysis: This analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding, which can significantly influence the molecule's conformation and stability. dss.go.th

Table 1: Overview of Theoretical Methods for Analyzing this compound This table illustrates the computational methods that would be applied to study TMTU, based on their use in related urea-formaldehyde systems.

| Method | Typical Application | Information Gained | Example from Related Studies |

|---|---|---|---|

| Hartree-Fock (HF) | Initial geometry optimization, wavefunction calculation. | Basic molecular structure, orbital energies. | Used as a starting point for more accurate methods. |

| MP2 | Calculation of electron correlation effects for higher accuracy energy. | More accurate reaction energies and stability comparisons. | Used to refine energy calculations in UF reaction mechanisms. lookchem.com |

| DFT (e.g., B3LYP) | Geometry optimization, electronic properties, reaction pathways. | Optimized structure, HOMO-LUMO gap, vibrational spectra, activation energies. | Widely used for studying UF condensation reactions. mdpi.com |

| TD-DFT | Calculation of excited states. | Prediction of UV-Vis absorption spectra. | Used to calculate excitation energies and oscillator strengths. dss.go.th |

| NBO Analysis | Analysis of the calculated wavefunction. | Atomic charges, intramolecular hydrogen bonding, orbital interactions. | Investigation of intra- and intermolecular interactions. dss.go.th |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a single, static, lowest-energy structure, Molecular Dynamics (MD) simulations provide a picture of how a molecule moves and flexes over time at a given temperature. researchgate.netwikipedia.org By solving Newton's equations of motion for every atom in the system, MD simulations generate a trajectory of molecular conformations, offering powerful insights into the molecule's dynamic behavior. upenn.edu

For this compound, an MD simulation would be invaluable for understanding its conformational landscape. The molecule's backbone contains several rotatable bonds, allowing it to adopt a wide range of shapes. An MD simulation, typically performed in a simulated solvent like water, would reveal:

Dominant Conformations: Identifying the most frequently occurring conformations in solution and the energy barriers for transitioning between them.

Molecular Flexibility: Quantifying the flexibility of different parts of the molecule, such as the urea end-groups versus the central methylene bridges.

Solvent Interactions: Characterizing the hydrogen bonding network between TMTU and surrounding water molecules, which is crucial for understanding its solubility.

Radius of Gyration: This metric provides a measure of the molecule's compactness, indicating whether it tends to exist in an extended, linear form or a more folded, globular state. wikipedia.org

Although specific MD studies on TMTU are not readily found in the literature, the methodology is standard for analyzing oligomers and polymers in solution. Such a study would provide a dynamic context to the static picture from quantum calculations.

Prediction of Molecular Interactions and Reactivity Landscapes

A reactivity landscape is a conceptual map, often derived from computational data, that predicts how a molecule will interact with other chemical species and what reaction pathways it is likely to undergo. This involves identifying the most reactive sites on the molecule and calculating the energy profiles of potential reactions.

For this compound, predicting its reactivity is key to understanding its performance as a slow-release fertilizer, where the primary reaction of interest is hydrolysis—the breakdown of the molecule to release urea and formaldehyde. Computational methods can predict the following:

Reactive Sites: A Molecular Electrostatic Potential (MEP) map, calculated using DFT, can visualize the charge distribution on the molecule's surface. dss.go.thbeilstein-institut.de Electrophilic sites (positive potential), such as the carbonyl carbons and methylene carbons, are susceptible to nucleophilic attack (e.g., by water or hydroxide (B78521) ions). Nucleophilic sites (negative potential), like the carbonyl oxygens, are prone to attack by electrophiles or protonation.

Interaction Fields: Methods like GRID can be used to map the interaction energy between the molecule and various chemical probes (e.g., a water molecule, a proton), identifying regions of strong attraction or repulsion and predicting favorable binding sites.

By combining these predictive tools, a comprehensive reactivity landscape for TMTU can be constructed, guiding the understanding of its chemical stability and degradation mechanisms in different environments.

Chemical Reactivity and Transformation Mechanisms of Trimethylenetetraurea

Hydrolytic Degradation Mechanisms of Trimethylenetetraurea

The hydrolytic degradation of this compound is a critical process, particularly in its application as a slow-release fertilizer, as it governs the rate at which nitrogen becomes available. This degradation involves the cleavage of the methylene-urea linkages to release smaller, more soluble urea-based molecules. The process is significantly influenced by environmental factors such as pH and temperature and can occur via chemical or microbial pathways. psu.edu

pH-Dependent Hydrolysis Pathways

The hydrolysis of the amide bonds within this compound and other UF oligomers is subject to catalysis under both acidic and alkaline conditions. researchgate.net

Under acidic conditions (pH 3-5), the hydrolysis of methylene-urea linkages is a monomolecular reaction where the rate is directly proportional to the hydrogen ion concentration. researchgate.net The reaction involves the protonation of a carbonyl oxygen or a nitrogen atom, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water. This acid-catalyzed pathway is crucial in the breakdown of UF polymers in acidic soil environments. irispublishers.comcnrs.fr The reverse reaction, condensation, is also catalyzed by acid. researchgate.net

| pH Condition | Predominant Hydrolysis Mechanism | Relative Rate |

| Strongly Acidic (pH < 4) | Acid-catalyzed cleavage of methylene-urea bonds. Protonation enhances the electrophilicity of carbonyl carbons. researchgate.netirispublishers.com | High |

| Neutral (pH ≈ 7) | Slow hydrolysis; primarily dependent on microbial degradation in environmental settings. arizona.edunih.gov | Low |

| Alkaline (pH > 8) | Base-catalyzed hydrolysis via nucleophilic attack of hydroxide (B78521) ions on carbonyl groups. nih.govnih.gov | Moderate to High |

Influence of Temperature on Hydrolytic Rates

Temperature is a key factor governing the rate of chemical reactions, including the hydrolysis of this compound. An increase in temperature generally accelerates the rate of degradation.

In the context of UF resins, thermal degradation involves the decomposition of methylene (B1212753) and methylene ether bonds, a process that becomes significant at elevated temperatures. nih.gov For instance, major mass loss due to the cleavage of these bonds in UF resins occurs between 220°C and 330°C (493 K and 603 K). nih.gov In environmental settings, the breakdown of longer-chain methylene ureas is often dependent on microbial activity, which is itself highly temperature-dependent. arizona.edu As soil temperature increases, microbial activity and the corresponding enzymatic hydrolysis of these compounds increase, leading to a faster release of nitrogen. arizona.edumdpi.com The activation energy for the acid-catalyzed hydrolysis of the related compound methylenediurea (B89379) has been determined to be approximately 19.5 kcal/mol. researchgate.net

| Temperature | Effect on Hydrolysis Rate | Primary Mechanism |

| Low (e.g., < 10°C) | Slow degradation. Limited response from UF-based fertilizers. arizona.edu | Chemical hydrolysis is slow; microbial activity is low. arizona.edu |

| Moderate (e.g., 15-30°C) | Increased rate of hydrolysis, aligning with periods of plant growth. | Both chemical hydrolysis and microbial/enzymatic degradation rates increase. arizona.edumdpi.com |

| High (e.g., > 40°C) | Significantly accelerated degradation. up.pt | Reaction kinetics for both chemical and enzymatic hydrolysis increase substantially. nih.gov |

Oxidative and Reductive Transformations of this compound

Detailed studies on the specific oxidative and reductive transformations of pure this compound are not extensively documented in publicly available literature. However, the chemical structure suggests potential reactivity. The methylene bridges (-CH₂-) could theoretically be susceptible to oxidation by strong oxidizing agents, potentially leading to cleavage of the polymer chain. Industrially, formaldehyde (B43269), a precursor for this compound, is produced via the catalytic oxidation of methanol. irispublishers.comirispublishers.com This indicates the carbon-hydrogen bonds can be reactive under specific oxidative conditions.

Similarly, the carbonyl groups within the urea (B33335) moieties could potentially undergo reduction, although this would require potent reducing agents and is not a typical degradation pathway under environmental conditions. The primary focus of degradation studies remains on hydrolytic and polymerization/condensation pathways.

Substitution Reactions Involving this compound

Information regarding specific substitution reactions involving this compound is limited. Theoretically, the hydrogen atoms on the nitrogen atoms of the urea units could be susceptible to substitution. However, the dominant reactions in the urea-formaldehyde system are addition and condensation at the nitrogen atoms, leading to polymerization rather than simple substitution of a single group. irispublishers.comirispublishers.com The synthesis of UF resins can be viewed as a series of nucleophilic additions of urea to formaldehyde followed by condensation, which is a type of substitution where water is the leaving group. researchgate.netnih.gov

Polymerization and Cross-linking Reactions of this compound

This compound is itself a product of polymerization and a key intermediate in the formation of more complex, cross-linked urea-formaldehyde resins. fertilizer.orgresearchgate.net The process is highly dependent on reaction conditions.

The synthesis typically involves a multi-stage process:

Hydroxymethylation: Urea reacts with formaldehyde under neutral or alkaline conditions (pH 7-9) to form methylolureas, such as monomethylolurea and dimethylolurea (B1678115). woodresearch.sk

Condensation: Under acidic conditions (pH 4-6) and with heating, these methylolureas condense with other urea molecules. ncsu.edumdpi.com This polymerization forms methylene (-NH-CH₂-NH-) and methylene-ether (-NH-CH₂-O-CH₂-NH-) linkages, leading to the formation of linear and branched oligomers like methylenediurea (MDU), dimethylenetriurea (B1204272) (DMTU), and this compound (TMTU). fertilizer.orgresearchgate.net

Formation of Higher Methylene Urea Oligomers

This compound can undergo further condensation reactions to form longer, less soluble, and more thermally stable polymers, such as tetramethylenepentaurea and other higher methylene urea oligomers. researchgate.netresearchgate.netgoogle.com The extent of polymerization and the distribution of these oligomers are controlled by several factors, primarily the formaldehyde to urea (F/U) molar ratio and the reaction pH.

A lower F/U molar ratio tends to produce more linear, less branched structures, which can improve hydrolytic stability. cnrs.frmdpi.com Conversely, a higher F/U ratio leads to a more branched and cross-linked polymer network. cnrs.fr Acidic conditions strongly favor the condensation reactions that extend the polymer chains. irispublishers.comncsu.edu

| Factor | Influence on Polymerization | Outcome |

| Formaldehyde:Urea (F/U) Molar Ratio | Higher F/U ratios promote more extensive cross-linking and branching. cnrs.fr | Formation of a more rigid, three-dimensional polymer network. Lower ratios favor linear oligomers. mdpi.com |

| pH | Acidic conditions (pH 4-6) are essential for the condensation and polymerization stage. woodresearch.skncsu.edu | Drives the formation of methylene and ether bridges, extending the polymer chains. irispublishers.com |

| Temperature | Higher temperatures increase the rate of both addition and condensation reactions. irispublishers.comresearchgate.net | Accelerates curing and the formation of the final polymer structure. nih.gov |

| Reaction Time | Longer reaction times under acidic conditions lead to a higher degree of polymerization. researchgate.net | Increased viscosity and formation of longer-chain oligomers. |

Integration into Polymeric Network Structures

This compound (TMTU) and its derivatives are integral components in the formation of complex, three-dimensional polymeric networks. Their integration is primarily achieved through condensation polymerization, where TMTU acts as a crucial linear oligomer, or by serving as a reactive cross-linking agent in different polymer systems. The mechanisms of integration result in the formation of robust, cross-linked thermoset materials. sigmaaldrich.com

The primary role of TMTU is observed in the synthesis of urea-formaldehyde (UF) resins. These resins are formed through a series of polymerization reactions involving urea and formaldehyde. core.ac.uk The process begins with the formation of methylolurea intermediates, which then undergo condensation under acidic conditions with excess urea. This condensation generates methylene-bridged polymers of varying lengths, including methylenediurea, dimethylenetriurea, and this compound.

TMTU, as a linear oligomer within this system, possesses reactive amine groups that can further react with formaldehyde and other methylolurea molecules. This multi-reactivity allows TMTU to act as a building block, extending the polymer chains and, crucially, forming cross-links between them. These cross-linking reactions, which create a network of interconnected molecules, are fundamental to the transition from a viscous liquid to a solid, insoluble, and infusible thermoset material. sigmaaldrich.comcmu.edugoogle.com The formation of these chemical links between polymer chains results in a three-dimensional network structure that imparts key properties to the final material, such as enhanced mechanical strength and thermal stability. lohtragon.comhengdasilane.com

A distinct mechanism for integrating TMTU-based structures into a polymeric network involves their use as curing agents for other polymer systems, such as epoxy resins. google.com Research has demonstrated the use of partially hydrogenated this compound aniline (B41778) as a polyamine curing agent. google.com In this application, the amine functionalities of the TMTU derivative engage in a nucleophilic addition reaction with the epoxide groups of the epoxy resin monomers. This reaction opens the epoxy ring and forms a stable covalent bond, effectively incorporating the TMTU structure into the polymer matrix. Because the TMTU derivative contains multiple reactive amine sites, it can react with several epoxy monomers simultaneously, functioning as a cross-linker to create a rigid, three-dimensional network. google.com

The degree of cross-linking and the specific molecular structure of the integrated TMTU have a profound impact on the final properties of the polymer network, including its chemical resistance and elasticity. sigmaaldrich.comlohtragon.com

Data Tables

The following tables provide a summary of the components and research findings related to the integration of this compound into polymeric networks.

Table 1: Key Components in Urea-Formaldehyde Network Formation This interactive table details the roles of the primary molecules involved in the formation of UF resins where TMTU is an intermediate.

| Compound Name | Chemical Formula | Role in Network Formation |

| Urea | CH₄N₂O | Primary Monomer |

| Formaldehyde | CH₂O | Monomer / Cross-linking agent |

| Monomethylolurea | C₂H₆N₂O₂ | Reactive Intermediate |

| Dimethylolurea | C₃H₈N₂O₃ | Reactive Intermediate |

| This compound | C₅H₁₂N₈O₄ | Linear Oligomer / Network Precursor |

Data sourced from multiple scientific findings on urea-formaldehyde condensation reactions. mdpi.com

Table 2: Research Findings on Polymer Networks Incorporating TMTU Structures This interactive table summarizes the mechanisms and outcomes of integrating TMTU into different polymer systems.

| Polymer System | Role of TMTU Structure | Bonding Mechanism | Resulting Network Properties | Reference |

| Urea-Formaldehyde Resin | Network Precursor / Oligomer | Condensation polymerization forming methylene bridges. | Thermoset structure, low water solubility, high thermal stability. | |

| Epoxy Resin | Polyamine Curing Agent (as a derivative) | Nucleophilic addition of amine groups to epoxide rings. | Cross-linked thermoset, formation of a rigid three-dimensional network. | google.com |

Analytical Methodologies in Trimethylenetetraurea Research

Chromatographic Separation Techniques for Trimethylenetetraurea and Oligomers

Chromatography is a fundamental tool for the separation and analysis of this compound and its oligomers, which are often present in complex mixtures such as urea-formaldehyde (UF) resins. researchgate.netbournemouth.ac.uk The choice of chromatographic technique depends on the specific goals of the analysis, such as determining molecular weight distribution or quantifying individual components.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of this compound (TMTU) and other methylene (B1212753) ureas like methylenediurea (B89379) (MDU) and dimethylenetriurea (B1204272) (DMTU). fertilizer.org A standardized method, EN 15705, utilizes HPLC to quantify these components in slow-release fertilizers. fertilizer.org This method allows for good separation of the individual peaks, which is essential for accurate quantification. fertilizer.org

A common approach involves using a propyl-amine column with a mobile phase of acetonitrile (B52724) and water (e.g., in an 85:15 ratio) and UV detection at a low wavelength, such as 195 nm. fertilizer.org The selection of the column is critical; for instance, a mixed-mode Newcrom B column has been used to separate similar compounds like trimellitic anhydride (B1165640) and trimellitic acid using a mobile phase of water, acetonitrile, and formic acid, with UV detection at 250 nm. sielc.com The ability to adjust the mobile phase and use gradient elution is key to resolving complex mixtures. pjoes.comnih.gov Proper sample preparation, including dissolution in appropriate solvents and potentially solid-phase extraction (SPE) for pre-concentration, is crucial for obtaining reliable results. pjoes.comdrawellanalytical.com

Table 1: HPLC Method Parameters for Urea (B33335) Condensates

| Parameter | Details | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | fertilizer.org |

| Analytes | Methylenediurea (MDU), Dimethylenetriurea (DMTU), this compound (TMTU) | fertilizer.org |

| Column | Propyl-amine | fertilizer.org |

| Mobile Phase | Acetonitrile/Water (85:15) | fertilizer.org |

| Detector | UV at 195 nm | fertilizer.org |

| Standard Method | Based on European Norm EN 15705 | fertilizer.org |

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution (MWD) of urea-formaldehyde resins, which contain this compound and other oligomers. researchgate.nettandfonline.comresearchgate.net This technique separates molecules based on their size in solution; larger molecules elute first, while smaller molecules are retained longer in the porous column packing material. chromatographyonline.com

A significant challenge in the SEC analysis of UF resins is their limited solubility in common SEC solvents like tetrahydrofuran (B95107) (THF). tandfonline.com To overcome this, N,N-dimethylformamide (DMF) is often used as the mobile phase. tandfonline.com The addition of salts like lithium chloride to the DMF can help to eliminate issues with molecular association (hydrogen bonding) and dissolve high molecular weight materials, ensuring more accurate MWD measurements. researchgate.netbournemouth.ac.uk The choice of column is critical, with polystyrene-divinyl benzene (B151609) copolymer gels being common. tandfonline.com For oligomer analysis, columns with smaller particle and pore sizes are preferred to achieve better resolution. chromatographyonline.com Detection is typically performed using a differential refractive index (RI) detector, sometimes in combination with other detectors like a differential viscometer. researchgate.netresearchgate.net

Table 2: SEC System for Urea-Formaldehyde Resin Analysis

| Component | Specification | Source |

|---|---|---|

| Technique | Size Exclusion Chromatography (SEC/GPC) | researchgate.nettandfonline.com |

| Solvent/Mobile Phase | N,N-Dimethylformamide (DMF), often with Lithium Chloride | bournemouth.ac.uktandfonline.com |

| Column Packing | Polystyrene-divinyl benzene copolymer | tandfonline.com |

| Detector | Differential Refractometer | tandfonline.com |

| Application | Molecular Weight Distribution (MWD) of UF oligomers | researchgate.net |

Gas Chromatography (GC) (where applicable to volatile derivatives)

Gas Chromatography (GC) is suitable for analyzing volatile compounds. Since this compound itself is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. phenomenex.com This process modifies the analyte to make it more volatile and thermally stable. sigmaaldrich.com The most common derivatization technique for compounds with active hydrogens (like those in ureas) is silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. phenomenex.com

Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create TMS derivatives of urea, monomethylol urea, and dimethylol urea, allowing for their quantitative analysis by GC. researchgate.netphenomenex.com The resulting derivatives are then separated on a capillary GC column and detected, often by mass spectrometry (GC/MS), which provides both quantification and structural information. nih.govmdpi.com The derivatization reaction conditions, such as temperature and time, must be carefully optimized to ensure the reaction goes to completion. sigmaaldrich.com It is also critical to ensure that the reaction environment is free of water, as moisture can decompose both the silylating agent and the formed derivatives. sigmaaldrich.com

Advanced Spectroscopic Techniques for Quantitative Analysis

Spectroscopy is a cornerstone for the quantitative analysis of this compound, providing insights into its concentration and molecular structure. numberanalytics.com Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are frequently employed. numberanalytics.com

Quantitative analysis relies on the principle that the intensity of a spectral signal is proportional to the concentration of the analyte. numberanalytics.comhoriba.com For instance, in IR spectroscopy, the Beer-Lambert Law relates absorbance to concentration. scispace.com NMR spectroscopy can provide detailed structural information and quantitative data based on peak integration. mdpi.com In a study of urea-formaldehyde products, NMR spectra showed characteristic carbon peaks for methylene carbon (around 45 ppm) and carbonyl carbon (around 158 ppm), which are indicative of the urea-formaldehyde structure. mdpi.com

Mass spectrometry, particularly when coupled with a separation technique like HPLC (LC-MS), is a highly sensitive and specific method for quantitative analysis. longdom.org Tandem mass spectrometry (LC-MS/MS) can further enhance specificity, which is useful for distinguishing this compound from structurally similar compounds in complex matrices.

Thermal Analysis Methods in this compound Studies

Thermal analysis techniques are used to study the properties of materials as they change with temperature. tainstruments.comshimadzu.com For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability. acs.org

TGA measures changes in the mass of a sample as a function of temperature, providing information on decomposition, dehydration, and oxidation. shimadzu.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures, such as melting and crystallization, and the degree of curing. mdpi.comshimadzu.com In studies of urea-formaldehyde fertilizers, TGA and DSC have been used to characterize the thermal stability of the products. mdpi.comacs.orgresearchgate.net For example, TGA/DSC analysis of urea-formaldehyde samples showed mass loss occurring in distinct stages at temperatures around 140 °C, between 160-220 °C, and from 220 °C up to 600 °C, indicating different decomposition processes. mdpi.com

Table 3: Thermal Analysis Techniques and Their Applications

| Technique | Measured Property | Information Obtained | Source |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change | Thermal stability, decomposition temperatures, volatilization | tainstruments.comshimadzu.com |

| Differential Scanning Calorimetry (DSC) | Heat flow | Melting, crystallization, glass transitions, reaction temperatures | mdpi.comtainstruments.com |

Microscopic and Imaging Techniques for Morphological Characterization of this compound Formations

Microscopic techniques are essential for examining the surface morphology and structure of this compound and related urea-formaldehyde products. Scanning Electron Microscopy (SEM) is a widely used method for this purpose. mdpi.comacs.org

SEM provides high-resolution images of a sample's surface, revealing details about its structure, particle arrangement, and porosity. mdpi.comnih.gov In the context of slow-release fertilizers, the morphology can influence the nitrogen release rate. Studies have used SEM to compare the surface structures of different urea-formaldehyde formulations. mdpi.com For example, SEM images have shown that samples with a closer arrangement of surface substances and fewer pores may have a smaller specific surface area, which can affect their dissolution and degradation properties. mdpi.com This morphological characterization provides a valuable link between the synthesis process, the physical structure, and the performance of the final product. mdpi.comacs.org

Applications of Trimethylenetetraurea in Chemical Science and Engineering Excluding Prohibited Areas

Trimethylenetetraurea as a Precursor in Organic Synthesis

Organic synthesis involves the construction of organic compounds through a series of chemical reactions. wikipedia.org this compound can serve as a starting material or an intermediate in the synthesis of more complex molecules. Its multiple urea (B33335) functional groups provide reactive sites for a variety of chemical transformations.

While specific, detailed research findings on the use of this compound as a precursor in a wide array of organic syntheses are not extensively documented in publicly available literature, its structural motifs suggest potential applications in the synthesis of heterocyclic compounds and other nitrogen-rich molecules. The urea moieties can participate in condensation reactions, cyclization reactions, and as a source of nitrogen in the formation of various organic structures.

Role of this compound in Polymer and Resin Chemistry

The application of this compound is particularly significant in the field of polymer and resin chemistry, where it contributes to the formation and properties of polymeric materials. prlresins.comebsco.com

Formation Mechanisms of Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are a major class of thermosetting polymers with wide-ranging industrial applications. irispublishers.com The synthesis of UF resins involves a two-stage reaction: addition (methylolation) and condensation (polymerization). irispublishers.com Initially, urea reacts with formaldehyde (B43269) under neutral or alkaline conditions to form methylol derivatives. uc.edu This is followed by a condensation reaction, which occurs in acidic conditions, leading to the formation of methylene (B1212753) (-N-CH2-N-) and dimethylene-ether (N-CH2-O-CH2-N) linkages that create the polymer network. irispublishers.comuc.edu

The structure of the final resin is influenced by factors such as the molar ratio of formaldehyde to urea, pH, temperature, and reaction time. kirj.ee In some synthesis processes, urea is added in two parts, which allows for better control over the final polymer structure. researchgate.net The initial reaction forms hydroxymethylureas, and subsequent acidification leads to the formation of methylene and methylene-ether bonds, resulting in the UF polymer. researchgate.net this compound and other similar oligomers can be formed during these complex polycondensation reactions.

Control of Polymer Architecture and Network Formation

The architecture of a polymer, which includes its molecular weight, branching, and cross-linking, significantly influences its physical and mechanical properties. lumaspolymers.comcmu.edu Controlled polymerization techniques are employed to tailor the structure of polymers for specific applications. sigmaaldrich.commdpi.com

In the context of urea-formaldehyde resins, the formation of a three-dimensional cross-linked network is what transforms the initial liquid resin into a hard, insoluble thermoset material. irispublishers.comuc.edu The presence of compounds like this compound within the reaction mixture can influence the density and nature of this network. The multiple reactive sites on this compound can lead to the formation of a more densely cross-linked polymer network, potentially enhancing properties such as hardness and thermal stability. The ability to control the polymer architecture allows for the modification of properties like melt strength and crystallization kinetics. lumaspolymers.com Advanced strategies like star polymer networks, which involve end-linking multi-arm polymers, can create more homogeneous and controlled network structures. rsc.org

This compound in Coordination Chemistry as a Ligand or Catalyst

Coordination compounds, which consist of a central metal atom or ion bonded to one or more molecules or ions called ligands, are crucial in many areas of chemistry and industry. libretexts.orgfiveable.mewebassign.net Ligands are Lewis bases that donate electron pairs to the metal acceptor. libretexts.org The properties and reactivity of a coordination complex are determined by the nature of the metal and the ligands. fiveable.me

While specific research detailing this compound as a ligand or catalyst is not widely available, its structure suggests potential for such applications. The oxygen and nitrogen atoms in the urea groups of this compound possess lone pairs of electrons that could be donated to a metal center, allowing it to function as a polydentate ligand. webassign.netwikipedia.org Such ligands can form stable complexes with metal ions. wikipedia.org

Furthermore, coordination compounds are extensively used as catalysts in industrial processes, including polymerization reactions. webassign.netnumberanalytics.com A metal complex containing this compound as a ligand could potentially exhibit catalytic activity. The ligand environment around a metal center can be fine-tuned to enhance the catalyst's selectivity and efficiency. webassign.net

Environmental and Biodegradation Research on this compound

The environmental fate of synthetic polymers and their components is a significant area of research. nih.govresearchgate.net Microbial degradation is considered a promising and eco-friendly approach for the breakdown of these materials. nih.govnih.gov

Microbial Degradation Pathways and Enzyme Characterization

Research has shown that microorganisms can degrade condensation products of urea and formaldehyde. cdnsciencepub.com A specific bacterium, identified as Ochrobactrum anthropi, has been found to possess an enzyme capable of hydrolyzing these compounds. cdnsciencepub.com This enzyme, named methylenediurea (B89379) amidinohydrolase (also referred to as methylenediurea deiminase), can break down not only methylenediurea and dimethylenetriurea (B1204272) but also this compound. cdnsciencepub.com

The degradation of this compound by this enzyme yields ammonium (B1175870), formaldehyde, and urea. cdnsciencepub.com The molar ratio of these products from the hydrolysis of this compound is 6:3:1, respectively. cdnsciencepub.com The enzyme itself has a tetrameric structure with a molecular mass of approximately 140 ± 25 kDa, composed of identical subunits of 38 ± 5 kDa. cdnsciencepub.com The study of such microbial degradation pathways and the characterization of the enzymes involved are crucial for developing bioremediation strategies for environments contaminated with these types of compounds. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

Below is a data table summarizing the degradation products of urea-formaldehyde condensation products by methylenediurea deiminase.

| Substrate | Degradation Products | Molar Ratio |

| Methylenediurea | Ammonium, Formaldehyde, Urea | 2:1:1 |

| Dimethylenetriurea | Ammonium, Formaldehyde, Urea | 4:2:1 |

| This compound | Ammonium, Formaldehyde, Urea | 6:3:1 |

Mechanisms of Nitrogen Mineralization from this compound Compounds

The release of nitrogen from this compound (TMTU), a component of some slow-release fertilizers, is a complex process driven primarily by microbial activity in the soil. researchgate.netcdnsciencepub.com This process, known as nitrogen mineralization, involves the conversion of organic nitrogen into inorganic forms, such as ammonium (NH₄⁺) and nitrate (B79036) (NO₃⁻), which are readily available for plant uptake. progressivecrop.commdpi.com The mechanism is not a simple one-step conversion but a series of reactions catalyzed by specific microbial enzymes. researchgate.netdaneshyari.com

Several factors influence the rate of this initial breakdown, including soil temperature, moisture, pH, and the composition of the microbial community. researchgate.net Higher temperatures generally accelerate the rate of microbial activity and, consequently, the mineralization of TMTU. researchgate.net The presence of a diverse and active microbial population is crucial for the efficient degradation of these complex organic molecules. researchgate.netnih.gov

Once urea is released, it is further hydrolyzed by the enzyme urease, which is widespread in soil microorganisms, into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The ammonia then rapidly converts to ammonium (NH₄⁺) in the soil solution. This initial step of converting organic nitrogen to ammonium is called ammonification. mdpi.comeagri.org

The final step in the mineralization process is nitrification, where ammonium (NH₄⁺) is oxidized first to nitrite (B80452) (NO₂⁻) by Nitrosomonas bacteria and then to nitrate (NO₃⁻) by Nitrobacter bacteria. mdpi.com Both ammonium and nitrate are the primary forms of nitrogen that plants can absorb and utilize for their growth.

Research has identified specific microorganisms capable of degrading urea-formaldehyde compounds. For instance, bacteria such as Ochrobactrum anthropi, Ralstonia paucula, and Agrobacterium tumefaciens have been shown to produce enzymes that hydrolyze these fertilizers. researchgate.netdaneshyari.com In one study, an enzyme purified from Ochrobactrum anthropi was found to degrade not only methylenediurea (MDU) and dimethylenetriurea (DMTU) but also TMTU. daneshyari.com The degradation of TMTU by this enzyme yielded ammonium, formaldehyde, and urea in a molar ratio of 6:3:1, respectively. daneshyari.com

The table below summarizes the key steps and microbial involvement in the nitrogen mineralization of this compound.

| Step | Process | Key Reactants | Key Products | Primary Microbial Involvement |

| 1 | Depolymerization | This compound, Water | Smaller urea-formaldehyde fragments, Urea, Formaldehyde | Bacteria (Ochrobactrum anthropi, Ralstonia paucula, Agrobacterium tumefaciens), Fungi |

| 2 | Ammonification | Urea, Water | Ammonia, Carbon Dioxide | Urease-producing microorganisms |

| 3 | Nitrification | Ammonium, Oxygen | Nitrite, Nitrate | Nitrosomonas spp., Nitrobacter spp. |

The slow and controlled nature of TMTU mineralization is what makes it an effective slow-release fertilizer. The gradual breakdown of the polymer ensures a steady supply of nitrogen to plants over an extended period, which can improve nitrogen use efficiency and reduce potential environmental losses through leaching or volatilization. researchgate.net The rate of this release is intrinsically linked to the activity of the soil microbial community, making it a biologically mediated process. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms in Trimethylenetetraurea Chemistry

Development of Green Chemistry Approaches for Trimethylenetetraurea Synthesis

The synthesis of this compound has traditionally involved the acid-catalyzed condensation of urea (B33335) and formaldehyde (B43269). While effective, this process presents opportunities for the application of green chemistry principles to enhance its environmental and economic profile. sigmaaldrich.com Future research is increasingly focused on developing more sustainable synthetic routes. nih.gov

Key areas of development in green synthesis for this compound include: